molecular formula C12H8Br2ClNO2 B3018694 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester CAS No. 1275545-13-5

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester

Cat. No. B3018694
CAS RN: 1275545-13-5
M. Wt: 393.46
InChI Key: LWSQWKWOGDFWDY-UHFFFAOYSA-N
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Description

The compound "3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a quinoline core structure with carboxylic acid functionality, further modified with bromo and chloro substituents and an ethyl ester group. This compound is not directly mentioned in the provided papers, but the papers discuss related quinoline derivatives that can provide insights into the synthesis, structure, and properties of similar compounds .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Friedländer synthesis is a classic method for constructing quinoline cores, as demonstrated in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . Another approach involves a domino process starting from arylmethyl azides to yield 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters . These methods highlight the versatility of quinoline synthesis, which could be adapted to synthesize the compound by introducing the appropriate halogen substituents at the correct positions on the quinoline ring.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, often with significant biological activity. The structure-activity relationship studies of various quinoline derivatives, such as those in the antiallergy agents series, indicate that specific substitutions on the quinoline core can greatly influence the potency and efficacy of these compounds . The presence of halogen atoms, like bromo and chloro groups, can affect the electronic distribution and steric hindrance, which in turn can influence the biological activity and molecular interactions of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, the interaction of quinoline esters with chloral hydrate and hydroxylamine hydrochloride can lead to novel tricyclic systems . Additionally, the condensation of quinolinecarboxylic acid derivatives with aldehydes can result in the formation of various substituted quinolines . These reactions demonstrate the reactivity of the quinoline moiety and its potential for further chemical transformations, which could be relevant for the synthesis and modification of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be deduced from their structural features. For instance, the melting point of 3-Quinolinecarboxylic acid methyl ester was determined to be 74-75°C . The introduction of halogen substituents is likely to influence the melting point, solubility, and stability of the compound. The presence of an ester group can also affect the compound's hydrophobicity and its ability to interact with biological targets. The spectral data, including IR and NMR, are essential for confirming the structure of these compounds and can provide further insight into their physical and chemical properties .

Scientific Research Applications

Chemical Synthesis and Material Science

Compounds similar to "3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester" often serve as building blocks in organic synthesis, contributing to the development of new materials or molecules with potential applications in pharmaceuticals, electronics, and nanotechnology. For instance, the design and synthesis of complex molecular structures with specific functional properties, such as organic semiconductors or corrosion inhibitors, can be facilitated by such quinoline derivatives. This is supported by research on the synthesis of quinoxaline derivatives for anticorrosive materials and the study of quinoline-based compounds for their antitumor properties (Verma, Quraishi, & Ebenso, 2020); (De, Baltas, & Bedos-Belval, 2011).

Environmental Science

Quinoline derivatives are also explored for their environmental impact, particularly in the context of pollutants and their breakdown products. Research in this area may focus on the occurrence, fate, and behavior of quinoline compounds in aquatic environments, their biodegradation, or their potential as environmental contaminants. This area of study is crucial for understanding the ecological and health impacts of such compounds and for developing strategies for pollution control and remediation technologies.

Biotechnology and Bioengineering

In the realm of biotechnology, compounds with ester functional groups, similar to the ethyl ester group in "3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-", can be used as substrates or inhibitors in enzymatic reactions. This has implications for industrial bioprocesses, such as the production of biofuels, bioplastics, and other bio-based chemicals. Enzymatic studies involving carboxylic ester hydrolases provide insight into how such compounds interact with biological catalysts, which could lead to the development of new biocatalytic processes or the improvement of existing ones (Oh, Kim, & Kim, 2019).

properties

IUPAC Name

ethyl 6,8-dibromo-4-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2ClNO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSQWKWOGDFWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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